molecular formula C18H20N2O4S B604343 ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate CAS No. 1158627-06-5

ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate

Cat. No.: B604343
CAS No.: 1158627-06-5
M. Wt: 360.4g/mol
InChI Key: GWJHRXGDLQUBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate is a complex organic compound with a unique structure that combines a morpholine ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.

    Introduction of the Thiophene Ring: The next step involves the acylation of ethyl 4-aminobenzoate with 2-thiophenecarbonyl chloride in the presence of a base, such as triethylamine, to form ethyl 4-(2-thienylcarbonylamino)benzoate.

    Formation of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate compound with morpholine under reflux conditions to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(4-morpholinylacetyl)amino]benzoate: Similar structure but with an acetyl group instead of a thiophene ring.

    9-[2-(4-Morpholinyl)ethyl]-9H-purin-6-amine: Contains a morpholine ring but with a purine base instead of a benzoate ester.

Uniqueness

Ethyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate is unique due to the presence of both a thiophene ring and a morpholine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

CAS No.

1158627-06-5

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4g/mol

IUPAC Name

ethyl 4-morpholin-4-yl-3-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C18H20N2O4S/c1-2-24-18(22)13-5-6-15(20-7-9-23-10-8-20)14(12-13)19-17(21)16-4-3-11-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,19,21)

InChI Key

GWJHRXGDLQUBCD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CS3

Origin of Product

United States

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